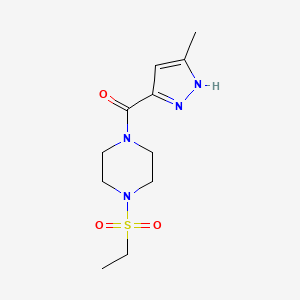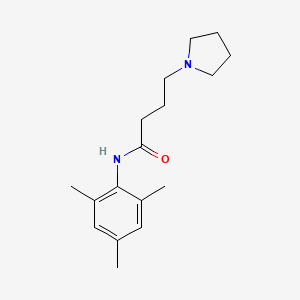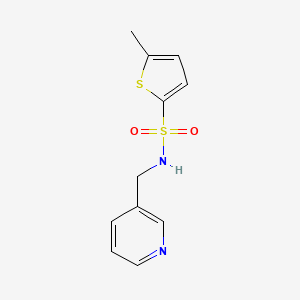
(4-ethylsulfonylpiperazin-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethylsulfonylpiperazin-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPMP and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of EPMP involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway plays a crucial role in cell survival, proliferation, and apoptosis. EPMP has been shown to inhibit the activation of AKT, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
EPMP has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. EPMP has been studied for its potential as a cancer therapy due to its ability to selectively target cancer cells while sparing normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
EPMP has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity and yield. EPMP has been extensively studied for its potential as a cancer therapy and has shown promising results in preclinical studies. However, there are some limitations to the use of EPMP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Additionally, the toxicity and pharmacokinetics of EPMP need to be further studied to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of EPMP. One potential direction is the development of EPMP as a cancer therapy. EPMP has shown promising results in preclinical studies and has the potential to be developed as a new class of cancer drugs. Another potential direction is the study of EPMP as a tool for studying the AKT signaling pathway. EPMP can be used to elucidate the role of AKT in various biological processes and diseases. Additionally, the development of new synthesis methods for EPMP can lead to the production of more potent and selective analogs of EPMP.
Méthodes De Synthèse
The synthesis method of EPMP involves the reaction between 4-ethylsulfonylpiperazine and 5-methyl-3-pyrazolone in the presence of a base catalyst. The reaction results in the formation of EPMP, which is a white crystalline solid. This synthesis method has been optimized to yield high purity and high yield of EPMP.
Applications De Recherche Scientifique
EPMP has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, EPMP has been explored for its potential as a drug candidate for the treatment of various diseases. EPMP has been shown to exhibit potent antitumor activity and has been studied for its potential as a cancer therapy.
Propriétés
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-3-19(17,18)15-6-4-14(5-7-15)11(16)10-8-9(2)12-13-10/h8H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSQNFSQGOAALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)
![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)

![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)


![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)


![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)

